molecular formula C22H26N2O3 B11225943 2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225943
M. Wt: 366.5 g/mol
InChI Key: FLPXXBYKKLEZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spiro[cyclopentane-isoquinoline] class, characterized by a unique spirocyclic core that merges cyclopentane and isoquinoline moieties. The structure includes a 2-furylmethyl group at the 2'-position, an N-isopropyl carboxamide at the 4'-position, and a ketone at the 1'-position.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-15(2)23-20(25)19-17-9-3-4-10-18(17)21(26)24(14-16-8-7-13-27-16)22(19)11-5-6-12-22/h3-4,7-10,13,15,19H,5-6,11-12,14H2,1-2H3,(H,23,25)

InChI Key

FLPXXBYKKLEZFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the spirocyclopentane and furylmethyl groups. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, especially at the furylmethyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The isoquinoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences
  • Target Compound: Spiro[cyclopentane-1,3'-isoquinoline] with 2-furylmethyl, N-isopropyl carboxamide, and 1'-oxo groups.
  • Analog 1 (): 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1239843-15-2). Substituents: Cyclohexyl at 2', carboxylic acid at 4'. Molecular Formula: C20H25NO3 (327.42 g/mol).
  • Analog 2 (): 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid. Substituents: Isobutyl at 2', carboxylic acid at 4'.

Key Contrasts :

Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Key Functional Groups IR Peaks (cm⁻¹)
Target Compound (Inferred) C21H24N2O3 Not Reported Carboxamide, Furylmethyl ~1650-1700 (C=O), ~3100 (N-H)
VM-4 () C24H22N2O5 131–134 Nitrate, Biphenyl 1698 (C=O), 1240 (NO2)
13a () C16H15N5O3S 288 Cyano, Sulfamoyl 2214 (C≡N), 1664 (C=O)
Analog 1 () C20H25NO3 Not Reported Carboxylic Acid, Cyclohexyl ~1700 (C=O, acid)

Observations :

  • The target’s carboxamide C=O stretch (~1650–1700 cm⁻¹) aligns with VM-4’s amide IR data .
  • High melting points in compounds (e.g., 288°C for 13a) correlate with strong intermolecular forces (hydrogen bonding via sulfamoyl and cyano groups), suggesting the target compound’s carboxamide may similarly elevate its melting point .

Research Implications and Gaps

  • Structural Advantages : The 2-furylmethyl group may enhance binding to aromatic receptors vs. aliphatic cyclohexyl/isobutyl analogs.
  • Data Gaps: No direct yield, melting point, or bioactivity data for the target compound. Further studies should explore its synthesis optimization (e.g., HATU-mediated coupling, ) and pharmacological profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.